

# Introduction: The Strategic Value of Functionalized Pyridines

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## Compound of Interest

Compound Name: 2-Bromopyridin-3-yl acetate

CAS No.: 92671-70-0

Cat. No.: B2699221

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In the landscape of medicinal chemistry, pyridine and its derivatives are recognized as "privileged scaffolds"—core structures that are recurrent motifs in a multitude of pharmacologically active agents.[1] Their prevalence stems from their unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability. Within this class, halo-pyridines serve as exceptionally versatile starting materials, providing a reactive handle for the construction of complex molecular architectures through modern synthetic methodologies. [2]

**2-Bromopyridin-3-yl acetate** (CAS No. 92671-70-0) is a prime exemplar of a strategically functionalized building block. It features a pyridine core substituted with two key functionalities: a bromine atom at the 2-position and an acetate group at the 3-position. This specific arrangement is not accidental; it is designed for sequential and selective chemical transformations. The bromine atom serves as a robust handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.[3][4] Concurrently, the acetate group acts as a stable protecting group for a hydroxyl moiety, which can be unmasked under controlled conditions to allow for further derivatization.

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the properties, synthesis, reactivity, and strategic application of **2-Bromopyridin-3-yl acetate**, positioning it as a key intermediate in the synthesis of novel therapeutics.

## Section 1: Core Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a reagent is the bedrock of its effective application. Below is a summary of the key identifiers and physicochemical characteristics of **2-Bromopyridin-3-yl acetate**.



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To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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## Predicted Spectroscopic Signature

While a comprehensive, published spectral analysis for this specific molecule is not readily available, its signature can be reliably predicted based on its structure and data from analogous compounds like 2-bromopyridine and various phenyl acetates.<sup>[9][10][11]</sup>

- <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): The proton spectrum is expected to show three distinct signals in the aromatic region corresponding to the pyridine ring protons. The proton at C4 would likely appear as a doublet of doublets around  $\delta$  7.3-7.5 ppm. The proton at C5 would be a doublet of doublets around  $\delta$  7.6-7.8 ppm, and the proton at C6 would be the most downfield, appearing as a doublet of doublets around  $\delta$  8.1-8.3 ppm. A sharp singlet for the acetate methyl group (CH<sub>3</sub>) would be observed in the upfield region, typically around  $\delta$  2.3-2.4 ppm.

- $^{13}\text{C}$  NMR (100 MHz,  $\text{CDCl}_3$ ): The carbon spectrum would display signals for the five pyridine carbons, with the carbon bearing the bromine (C2) being significantly influenced by the halogen's electronic effects. The carbonyl carbon of the acetate group would appear downfield, typically in the  $\delta$  168-170 ppm range, while the methyl carbon would be found upfield around  $\delta$  20-21 ppm.
- Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong carbonyl (C=O) stretching band from the acetate group, expected around  $1760\text{-}1770\text{ cm}^{-1}$ . Aromatic C-H and C=C/C=N stretching vibrations would also be present in the  $3100\text{-}3000\text{ cm}^{-1}$  and  $1600\text{-}1400\text{ cm}^{-1}$  regions, respectively. A C-O stretch from the ester linkage would be visible around  $1200\text{-}1250\text{ cm}^{-1}$ .
- Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion  $[\text{M}]^+$  and  $[\text{M}+2]^+$  due to the presence of the bromine atom ( $^{79}\text{Br}$  and  $^{81}\text{Br}$  in approximately a 1:1 ratio).

## Section 2: Synthesis and Purification

A logical and efficient synthesis of **2-Bromopyridin-3-yl acetate** involves the acetylation of 2-bromo-3-hydroxypyridine. This precursor is readily accessible from 2-aminopyridine through a multi-step sequence involving diazotization and bromination.[\[12\]](#)

### Proposed Synthetic Workflow

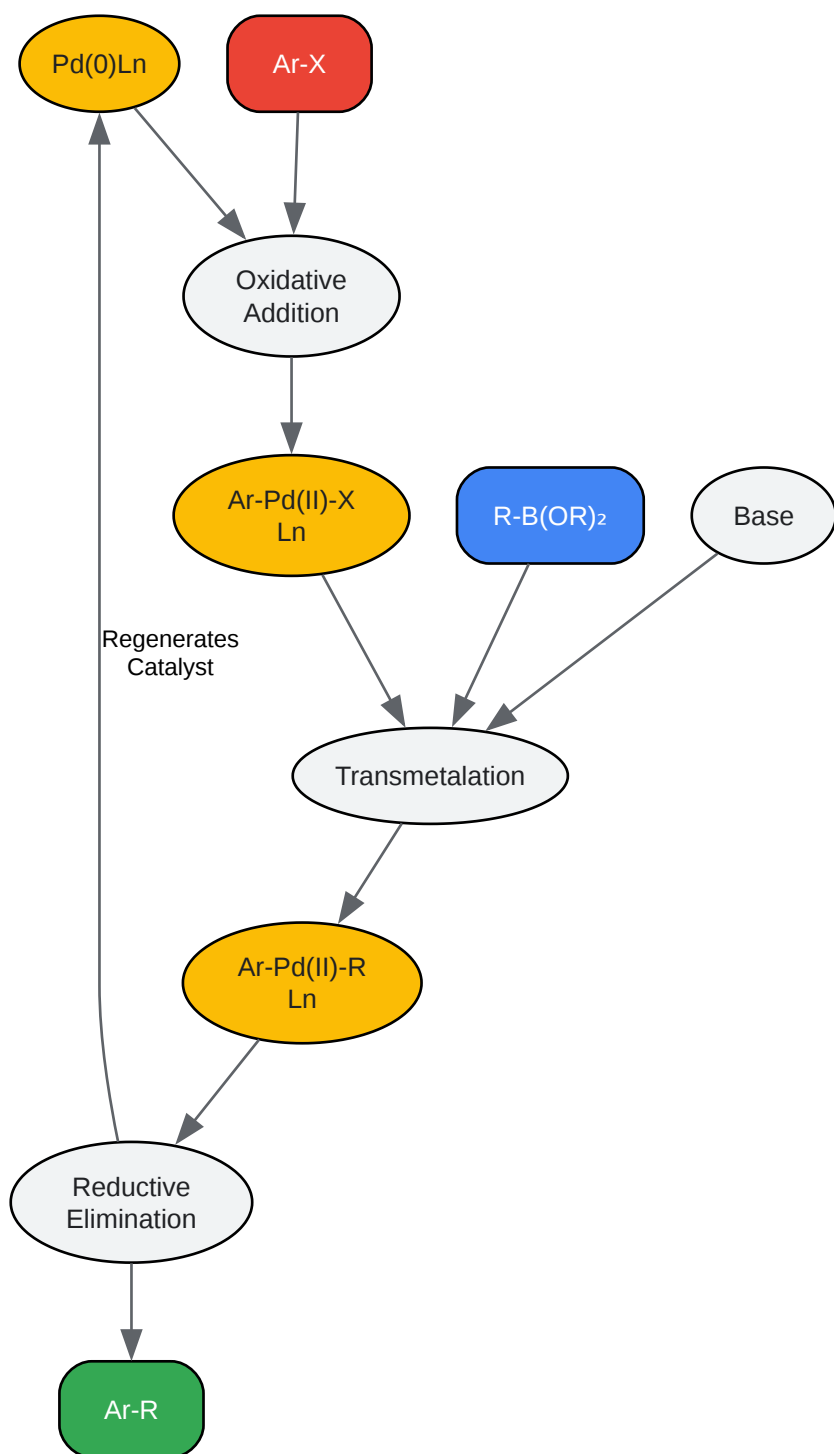
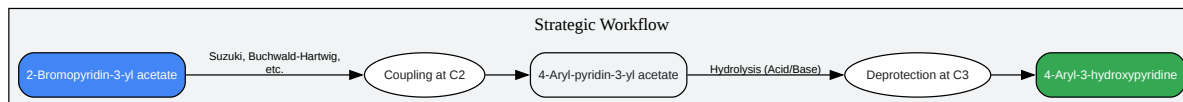
The overall transformation can be visualized as a two-stage process: first, the synthesis of the key precursor, and second, the final acetylation.



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